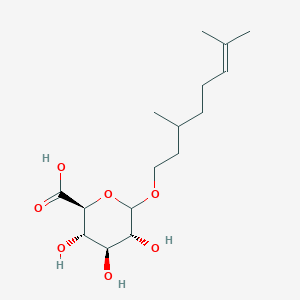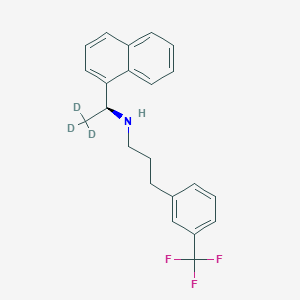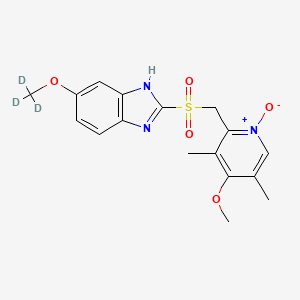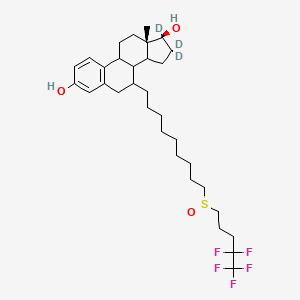
N-Methyl-d3-2-pyridone-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 701-44-0 (unlabeled)
Scientific Research Applications
Metabolic Correlation and Excretion
N-Methyl-d3-2-pyridone-5-carboxamide (2-py) is a key metabolite of nicotinamide and nicotinic acid. Shibata & Matsuo (1989) found a significant correlation between daily niacin equivalent intake and the urinary excretion of 2-py in humans, suggesting its role as a biomarker for dietary niacin intake (Shibata & Matsuo, 1989).
Biosynthesis from Plant Constituents
Sastry & Waller (1972) identified N-methyl-5-carboxamide-2-pyridone (a form of 2-py) in Trewia nudiflora, a plant. This finding is significant as it indicates the presence of 2-py as a natural metabolite in plants, not just mammals (Sastry & Waller, 1972).
Role in Uremic Toxicity
Lenglet et al. (2016) and Rutkowski et al. (2003) identified N-methyl-2-pyridone-5-carboxamide as a uremic toxin, particularly in end-stage renal disease. This highlights its potential role in renal pathologies and the importance of understanding its metabolic processes in the context of kidney diseases (Lenglet et al., 2016), (Rutkowski et al., 2003).
Enzymatic Oxidation Studies
The work of Sugihara et al. (2006) on aldehyde oxidase activity in different rat strains using N1-methylnicotinamide and its conversion to 2-py as a parameter, provides insights into interspecies variations in metabolic enzyme activity. This research is crucial for understanding the metabolic pathways of nicotinamide derivatives (Sugihara et al., 2006).
Pharmacokinetics and Metabolic Pathways
Lang et al. (2010) developed a method to quantify 2-py and its related metabolites in human plasma and urine. This method is essential for understanding the pharmacokinetics of bioactive pyridines and their metabolites, especially after food consumption like coffee, which is a significant dietary source of these compounds (Lang et al., 2010).
properties
Product Name |
N-Methyl-d3-2-pyridone-5-carboxamide |
|---|---|
Molecular Formula |
C7H5D3N2O2 |
Molecular Weight |
155.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








